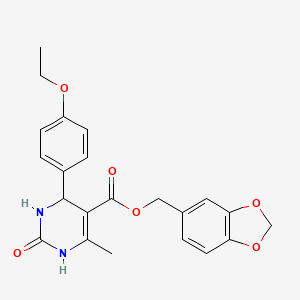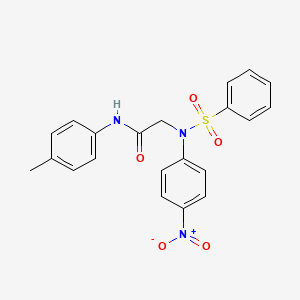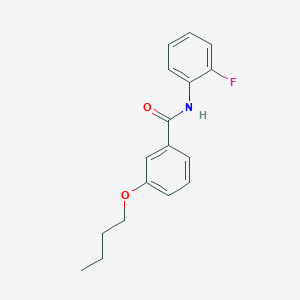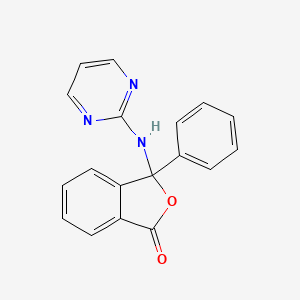![molecular formula C16H17BrO3 B5084376 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5084376.png)
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene, also known as BPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the class of compounds known as aryl bromides, which are commonly used as building blocks in the synthesis of other organic compounds. In
Wirkmechanismus
The mechanism of action of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has also been shown to inhibit the activity of the dopamine transporter, which is involved in the reuptake of the neurotransmitter dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene are varied and depend on the specific application and dosage used. In general, 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. However, more research is needed to fully understand the effects of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene in lab experiments is its high purity and stability, which makes it a reliable and consistent tool for research. However, one limitation of using 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene is its relatively high cost, which may limit its accessibility to some researchers.
Zukünftige Richtungen
There are many future directions for research on 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene, including its potential as a therapeutic agent for various diseases, its effects on neurotransmitter release and synaptic plasticity, and its interactions with other compounds in the body. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene and its potential limitations in lab experiments.
Synthesemethoden
The synthesis of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene can be achieved through a multi-step process that involves the reaction of 3-(3-methoxyphenoxy)propanol with 1-bromo-2-nitrobenzene, followed by reduction of the nitro group to an amine and subsequent reaction with 4-bromobenzyl bromide. This process yields 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene as a white solid with a melting point of 97-98°C.
Wissenschaftliche Forschungsanwendungen
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In biochemistry, 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been used as a tool to study protein-ligand interactions and enzyme kinetics. In neuroscience, 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been studied for its effects on neurotransmitter release and synaptic plasticity.
Eigenschaften
IUPAC Name |
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-13-6-4-7-14(12-13)19-10-5-11-20-16-9-3-2-8-15(16)17/h2-4,6-9,12H,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYBMKJUOKAOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)



![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)


![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]isonicotinamide 1-oxide](/img/structure/B5084348.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5084354.png)
![6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5084356.png)